Synthesis Analysis: Based on similar compounds in the provided papers, potential synthetic routes could involve:
Reacting 4-(2-aminoethyl)piperazine-1-sulfonyl methane with methyl 4-(chlorocarbonyl)benzoate [, , ].
Employing multi-step synthesis involving protection and deprotection strategies to introduce the desired functional groups in a controlled manner [, ].
Utilizing microwave-assisted synthesis for improved reaction rates and yields [].
Medicinal Chemistry:
Molecular Structure Analysis: The structure suggests potential for interaction with various biological targets, such as:
G protein-coupled receptors (GPCRs), particularly serotonin receptors [, , , ], due to the presence of the piperazine moiety.
Enzymes, like kinases [, , ], due to the presence of the sulfonyl group and the benzamide moiety.
Applications: Based on structural similarities and the biological activities observed for similar compounds in the provided papers, potential applications could be in areas such as:
Treatment of neurological and psychological disorders, including anxiety, depression, and Alzheimer's disease [, , ].
Anticancer therapy by targeting specific kinases involved in tumor growth and proliferation [, , ].
Anti-inflammatory and analgesic agents [].
Pharmacology:
Physical and Chemical Properties Analysis: These properties would influence its pharmacokinetic profile. Based on similar compounds, we can infer:
Potential for good oral bioavailability due to the presence of the methyl ester group [].
Potential for good metabolic stability due to the presence of the sulfonyl group [, , ].
Safety and Hazards: Toxicity and safety profiles would need to be thoroughly evaluated. The presence of the sulfonyl group could raise concerns about potential genotoxicity, which should be investigated. []
Compound Description: LQFM192 is a newly synthesized piperazine derivative that has demonstrated potential anxiolytic and antidepressant properties in preclinical studies. Its mechanism of action is believed to involve interactions with the serotonergic and GABAergic pathways. []
Relevance: LQFM192 shares a similar piperazine core structure with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate. Both compounds feature a piperazine ring substituted at the 1-position with an ethylcarbamoyl group. This shared structural motif suggests potential for overlapping pharmacological profiles and highlights the importance of the piperazine moiety in modulating central nervous system activity. []
Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor currently in clinical trials for advanced solid tumors. It exhibits promising anti-proliferative activity against a variety of cancer cell lines, particularly those derived from breast cancer. []
Relevance: CYH33 and Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate share the distinctive 4-(methylsulfonyl)piperazin-1-yl)methyl subunit within their structures. This structural similarity indicates a possible shared mechanism of action or biological target for these compounds, emphasizing the significance of this specific substitution pattern on the piperazine ring. []
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating greater selectivity for ENT2 over ENT1. []
Relevance: Although FPMINT does not directly share the same core structure as Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, it provides insight into the structure-activity relationships of piperazine-containing molecules as ENT inhibitors. This information could be valuable in understanding the potential off-target effects or alternative pharmacological activities of the target compound. []
Compound Description: K-604 is an aqueous-soluble ACAT-1 inhibitor with potential applications in treating diseases associated with ACAT-1 overexpression. It exhibits high selectivity for ACAT-1 over ACAT-2 and has demonstrated favorable pharmacokinetic properties. []
Relevance: K-604 shares a structural similarity with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate in the inclusion of a piperazine ring substituted at the 1-position with an ethylacetamide group. This shared structural element suggests these compounds may exhibit similar binding properties or interact with comparable biological targets. Understanding the structure-activity relationships of such compounds could guide the design of more potent and selective therapeutic agents. []
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper that displays high selectivity for PARP1 over other PARP family members. Its excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model, coupled with a good secondary pharmacology and pharmacokinetic profile, makes it a promising candidate for cancer treatment. []
Relevance: Similar to FPMINT, although AZD5305 does not directly resemble the structure of Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, it offers valuable information regarding piperazine-containing molecules as potential therapeutic agents. Notably, its high selectivity for PARP1 and favorable pharmacokinetic properties highlight the potential of such compounds for targeted therapeutic interventions. []
Compound Description: TZB-30878 is a novel compound with dual 5-HT1A agonistic and 5-HT3 antagonistic effects, suggesting potential as a treatment for diarrhea-predominant irritable bowel syndrome (d-IBS). Preclinical studies have shown its efficacy in normalizing stress-induced defecation in an IBS-like animal model. []
Relevance: While TZB-30878 does not share a direct structural resemblance to Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate, it showcases another example of a piperazine-containing compound with significant biological activity. This further emphasizes the versatility of the piperazine moiety in drug design and its potential to interact with diverse therapeutic targets. []
Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor with promising preclinical data as a potential treatment for psychostimulant use disorders. It effectively reduces the reinforcing effects of cocaine and methamphetamine without displaying intrinsic psychostimulant properties. [, ]
Relevance: JJC8-091 shares a significant structural similarity with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate. Both molecules feature a piperazine ring substituted at the 1-position with a 2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl group. This structural commonality suggests potential for overlapping pharmacological profiles, specifically related to DAT inhibition. Further investigation into the structure-activity relationships of these compounds could lead to the development of improved therapies for psychostimulant addiction. [, ]
N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides
Compound Description: This group of compounds represents a series of benzamide derivatives investigated for their dopamine D3 receptor (D3R) affinity. Optimization of the structure led to the identification of several high-affinity D3R ligands with potential applications in treating various neurological and psychiatric disorders. []
Relevance: The N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides series shares a key structural feature with Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate: the presence of a piperazine ring linked to an arylcarboxamide moiety. Although the specific substituents and linker lengths differ, this shared structural motif suggests a possible common binding mode or interaction with related biological targets. Investigating such similarities can provide insights into the pharmacological profiles and potential applications of these compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.